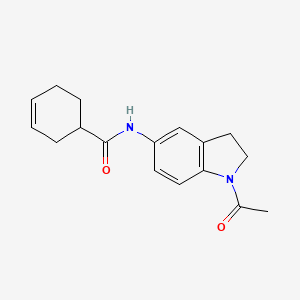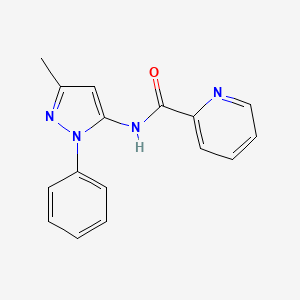
N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MPPC is a heterocyclic compound that contains a pyrazole and a pyridine ring, and it has been synthesized using various methods.
作用機序
The mechanism of action of MPCC is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and apoptosis. MPCC has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21, a protein that inhibits the activity of CDKs. MPCC has also been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival, and induce the expression of Bax, a protein that promotes apoptosis.
Biochemical and Physiological Effects
MPCC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPCC inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of proteins that promote cell proliferation. MPCC has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress. In vivo studies have shown that MPCC has anti-inflammatory effects and can reduce the severity of inflammation in animal models of arthritis.
実験室実験の利点と制限
One advantage of using MPCC in lab experiments is that it has been extensively studied and its mechanism of action is partially understood. This makes it a useful tool for investigating the role of certain proteins and enzymes in cell proliferation and apoptosis. However, one limitation of using MPCC is that it has low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on MPCC. One direction is to investigate the potential applications of MPCC in the treatment of other diseases such as diabetes and cardiovascular disease. Another direction is to investigate the potential use of MPCC as a tool for studying the role of CDKs and other proteins in cell proliferation and apoptosis. Additionally, further studies are needed to fully understand the mechanism of action of MPCC and to develop more efficient synthesis methods.
合成法
The synthesis of MPCC has been reported using different methods, including the reaction of 2-aminopyridine with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-acetylpyridine with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base such as sodium hydride. The yield of MPCC obtained using these methods ranges from 50% to 70%.
科学的研究の応用
MPCC has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, MPCC has been investigated as a potential anticancer agent. Studies have shown that MPCC inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of proteins that promote cell proliferation. MPCC has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Studies have shown that MPCC has neuroprotective effects by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.
特性
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-11-15(18-16(21)14-9-5-6-10-17-14)20(19-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBVFUOFTXQQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

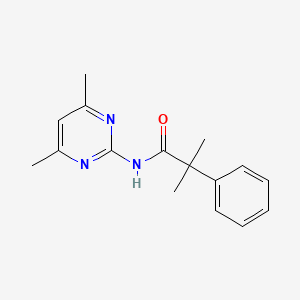
![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)


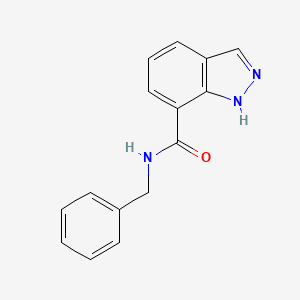
![1-(azepan-1-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506134.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)
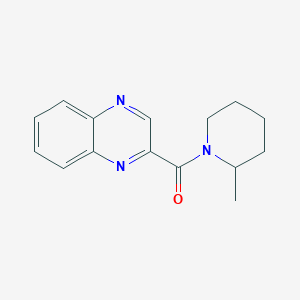
![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
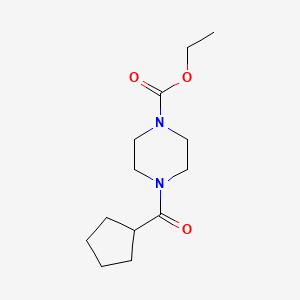
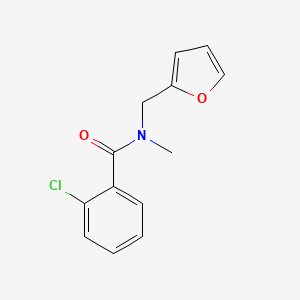
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
